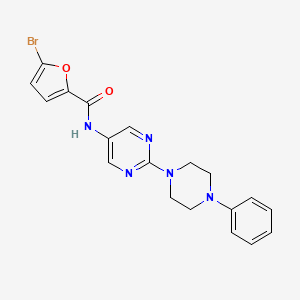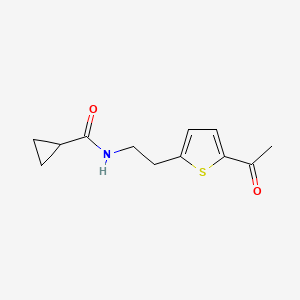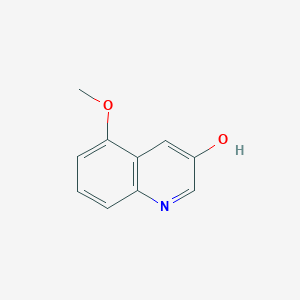![molecular formula C21H22N4O B2809849 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379952-53-9](/img/structure/B2809849.png)
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as P3P and is a member of the pyridazinone family of compounds. This molecule has shown promising results in various scientific applications, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This leads to the modulation of various signaling pathways, resulting in the desired biological effects.
Biochemische Und Physiologische Effekte
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory, anticancer, and antidiabetic properties. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its ability to modulate specific cellular processes. This makes it an attractive molecule for drug discovery and other biological research applications. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one. One of the most promising areas is the development of new drugs based on this compound. Additionally, further studies are needed to understand the precise mechanism of action and the potential side effects of this molecule. The compound's potential applications in the treatment of neurological disorders and infectious diseases also warrant further investigation.
Conclusion:
In conclusion, 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a promising compound that has shown significant potential in various scientific research applications. Its unique structure and ability to modulate specific cellular processes make it an attractive molecule for drug discovery and other biological research. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a complex process that involves multiple steps. The most common method used for the synthesis of this compound involves the reaction of 3-chloro-6-nitropyridazine with 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde in the presence of a reducing agent. The resulting product is then treated with phenylhydrazine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one makes it an attractive molecule for scientific research. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
6-phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21-9-8-20(18-6-2-1-3-7-18)23-25(21)19-10-13-24(14-11-19)16-17-5-4-12-22-15-17/h1-9,12,15,19H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJTXZBUTPMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)

![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)
![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)
